3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one
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Overview
Description
3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethoxy-benzyl group attached to the benzothiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one typically involves the reaction of 2-aminothiophenol with 4-ethoxybenzyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(4’-ethoxy-benzyl)-1-chlorobenzene: This compound shares a similar ethoxy-benzyl group but differs in the presence of bromine and chlorine atoms.
3-(4-Ethoxy-benzyl)-piperidine hydrochloride: Another compound with an ethoxy-benzyl group, but with a piperidine ring instead of a benzothiazole ring.
Uniqueness
3-(4-Ethoxy-benzyl)-3H-benzothiazol-2-one is unique due to its benzothiazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-19-13-9-7-12(8-10-13)11-17-14-5-3-4-6-15(14)20-16(17)18/h3-10H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYARCHRXYWNBGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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